molecular formula C₂₄H₂₉N₃O₂ B1663336 Daporinad CAS No. 658084-64-1

Daporinad

Katalognummer B1663336
CAS-Nummer: 658084-64-1
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: KPBNHDGDUADAGP-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Daporinad, also known as APO-866 and FK866, is a small molecule with potential antineoplastic and antiangiogenic activities . It is a highly specific inhibitor of nicotinamide phosphoribosyltransferase (NMPRTase), which inhibits the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide (vitamin B3). This may deplete energy reserves in metabolically active tumor cells and induce tumor cell apoptosis .


Molecular Structure Analysis

Daporinad has a molecular formula of C24H29N3O2 . It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Chemical Reactions Analysis

In vitro and in vivo metabolite identification (Met ID) studies were conducted to understand the PK properties of Daporinad. The results showed that a total of 25 metabolites were identified as ten different types of metabolism .


Physical And Chemical Properties Analysis

Daporinad is a powder with a molecular weight of 391.51 . It is stable under various conditions: short-term (4 h), long-term (2 weeks), freeze/thaw (three cycles) .

Wissenschaftliche Forschungsanwendungen

1. Daporinad's Mechanism of Action and Pharmacokinetics

Daporinad (FK866) is a specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), known for its unique mechanism of action that induces tumor cell apoptosis. In a study by Park et al. (2022), a liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-qTOF-MS) assay was developed for the evaluation of drug metabolism and pharmacokinetics (DMPK) properties of Daporinad in mice. This study provided insights into its linear pharmacokinetic tendency at certain doses and identified a total of 25 metabolites of Daporinad, indicating its complex metabolic pathways in vivo (Park et al., 2022).

2. Metabolite Profiling and Pathway Analysis

In another study, Qu and Liu (2021) explored the metabolites of Daporinad produced by liver microsomes in various species including rats, dogs, monkeys, and humans. This research aimed to understand the metabolic pathways of Daporinad, finding that it is primarily metabolized through processes like N-dealkylation, amide hydrolysis, hydrogenation, oxygenation, and dehydrogenation. The study highlighted the presence of species-specific metabolites, crucial for predicting in vivo metabolites and selecting animal species for toxicology studies (Qu & Liu, 2021).

3. Antineoplastic and Antiangiogenic Activities

A 2020 paper described Daporinad as having potential antineoplastic and antiangiogenic activities. By binding to and inhibiting NMPRTase, Daporinad disrupts the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from niacinamide, depleting energy reserves in tumor cells and inducing apoptosis. Additionally, this agent may inhibit the production of vascular endothelial growth factor (VEGF), which plays a role in tumor angiogenesis (2020).

Safety And Hazards

Daporinad is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daporinad

CAS RN

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658084-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daporinad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK866
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPORINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daporinad
Reactant of Route 2
Reactant of Route 2
Daporinad
Reactant of Route 3
Reactant of Route 3
Daporinad
Reactant of Route 4
Reactant of Route 4
Daporinad
Reactant of Route 5
Reactant of Route 5
Daporinad
Reactant of Route 6
Daporinad

Citations

For This Compound
208
Citations
SD Qu, GX Liu - Rapid Communications in Mass Spectrometry, 2021 - Wiley Online Library
… We aimed to explore the metabolites of daporinad generated … To the best of our knowledge, the metabolism of daporinad … to explore the metabolites of daporinad in liver microsomes of …
M Park, BI Lee, J Choi, Y Park, SJ Park, JH Lim, J Lee… - Molecules, 2022 - mdpi.com
… (PK) studies of Daporinad in mice at doses of 5, 10 and 30 mg… the PK properties of Daporinad and the results showed that a … for the quantification of Daporinad in mouse plasma as well …
Number of citations: 8 www.mdpi.com
JO Bouhlal, P Nygren, E Laajala, A Ianevski, J Klievink… - Cancer Research, 2023 - AACR
… When combined with NK cells, pevonedistat and daporinad induced an upregulation of HLA-… Moreover, in NK cells, daporinad induced dysregulated expression of genes related to NK …
Number of citations: 0 aacrjournals.org
IP Endrino - 2023 - apps.dtic.mil
… Major task 3: Evaluate the anti-tumor effect of daporinad. Differences in the cytotoxic effect of daporinad has been performed in vitro. In vivo evaluation od daporinad stills needs to be …
Number of citations: 0 apps.dtic.mil
SD Qu, GX Liu - atmkinaseinhibitor.com
… Therefore, the current work aimed to explore the metabolites of daporinad in liver microsomes of rat, dog, monkey and human by using ultra-performance liquid chromatography/…
Number of citations: 0 atmkinaseinhibitor.com
A Sauriol, E Carmona, ML Udaskin, N Radulovich… - Scientific Reports, 2023 - nature.com
… with olaparib and daporinad significantly inhibited cell … daporinad with niraparib or talazoparib also inhibits the growth of OV1946or (Supplementary Fig. S4), suggesting that daporinad …
Number of citations: 2 www.nature.com
T Pemovska, J Bigenzahn, I Srndic, A Lercher… - Blood, 2020 - Elsevier
Here we assembled a novel metabolic drug library covering 243 compounds allowing to systematically identify metabolic dependencies in high-throughput phenotypic screens. The …
Number of citations: 0 www.sciencedirect.com
Q Peng, SH Jia, J Parodo, Y Ai… - American Journal of …, 2015 - journals.physiology.org
… To determine whether this effect was dependent on the Nampt activity of PBEF, we pretreated cells with daporinad, an inhibitor of PBEF dimerization and Nampt activity (25), and found …
Number of citations: 8 journals.physiology.org
Q Peng, Y Ai, JC Marshall - 2014 - journals.physiology.org
… To determine whether this effect was dependent on the Nampt activity of PBEF, 381 we pre-treated cells with daporinad, an inhibitor of PBEF dimerization and Nampt 382 activity (25), …
Number of citations: 0 journals.physiology.org
P Gautam, L Karhinen, A Szwajda… - Molecular …, 2016 - molecular-cancer.biomedcentral …
… The metabolic inhibitors methotrexate, daporinad and AVN944 were unable to induce cell death in most of the cell lines in contrast to their strong responses in viability readouts. CDK-…
Number of citations: 65 molecular-cancer.biomedcentral.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.